2-(1-Benzothiophen-2-yl)ethane-1-thiol
Description
2-(1-Benzothiophen-2-yl)ethane-1-thiol is a sulfur-containing organic compound characterized by a benzothiophene core linked to an ethane-thiol chain. The benzothiophene moiety consists of a fused benzene and thiophene ring system, conferring aromaticity and electronic properties distinct from simple thiophenes or benzene derivatives. The thiol (-SH) group at the terminal ethane position enhances reactivity, enabling applications in coordination chemistry, catalysis, and pharmaceutical synthesis.
Properties
CAS No. |
30930-99-5 |
|---|---|
Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C10H10S2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 |
InChI Key |
IQIINSBGPPUSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)ethane-1-thiol typically involves the reaction of benzothiophene with ethane-1-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ethane-1-thiol, followed by nucleophilic substitution on the benzothiophene ring.
Industrial Production Methods
Industrial production methods for 2-(1-Benzothiophen-2-yl)ethane-1-thiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzothiophene ring may interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiol-Containing Compounds
Key Observations :
- Heterocyclic Core : The benzothiophene in the target compound provides π-conjugation and sulfur-based electronic effects distinct from benzothiazole (N,S-heterocycle) or piperazine (N-heterocycle) derivatives .
- Functional Groups: The ethane-thiol chain enables nucleophilic reactivity, akin to the sulfanyl-ketone group in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, but with reduced steric hindrance .
Physicochemical Properties
- Solubility: The thiol group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-thiolated benzothiophenes. However, benzothiazole derivatives (e.g., 2-(1,3-benzothiazol-2-yl)-1-phenylethanone) exhibit lower solubility due to aromatic ketone groups .
- Thermal Stability : Benzothiophene-thiol derivatives are expected to decompose at higher temperatures (>200°C) compared to ether-thiols (e.g., 2-(But-3-en-1-yloxy)ethane-1-thiol), which may volatilize earlier due to weaker C-O bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
